1,3,2-Benzodioxaborole, 2-methyl-
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Overview
Description
1,3,2-Benzodioxaborole, 2-methyl-: is an organic compound with the molecular formula C7H7BO2 . It is a derivative of benzodioxaborole, where a methyl group is attached to the second position of the benzodioxaborole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,2-Benzodioxaborole, 2-methyl- can be synthesized through several methods. One common approach involves the reaction of catechol with boric acid in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of 1,3,2-Benzodioxaborole, 2-methyl- often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1,3,2-Benzodioxaborole, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can yield boron-containing alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids, borate esters.
Reduction: Boron-containing alcohols.
Substitution: Various substituted benzodioxaborole derivatives.
Scientific Research Applications
1,3,2-Benzodioxaborole, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaborole, 2-methyl- involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The boron atom in the compound plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules .
Comparison with Similar Compounds
1,3,2-Benzodioxaborole: The parent compound without the methyl group.
2-Chloro-1,3,2-benzodioxaborole: A derivative with a chlorine atom instead of a methyl group.
1,3,2-Benzodioxaborole, 2-ethyl-: A derivative with an ethyl group instead of a methyl group.
Uniqueness: 1,3,2-Benzodioxaborole, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group enhances its stability and influences its interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-methyl-1,3,2-benzodioxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO2/c1-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFPBVSCYAHJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448282 |
Source
|
Record name | 1,3,2-Benzodioxaborole, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.94 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51901-49-6 |
Source
|
Record name | 1,3,2-Benzodioxaborole, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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